[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol
Description
Properties
IUPAC Name |
[1-(4-fluorophenyl)-3-methylazetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(8-14)6-13(7-11)10-4-2-9(12)3-5-10/h2-5,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHBZKHOJFIBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis Approach
The synthesis of [1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol typically involves the following general steps:
Formation of the Azetidine Ring: Cyclization reactions are employed to form the four-membered azetidine ring from suitable precursors. This often involves nucleophilic substitution or ring-closing reactions where an amino group attacks a suitably positioned electrophilic center.
Introduction of the 4-Fluorophenyl Moiety: The fluorinated phenyl group is introduced via alkylation or substitution reactions using 4-fluorobenzyl halides or related intermediates.
Hydroxymethyl Functionalization: The hydroxymethyl group at the 3-position of the azetidine ring is typically introduced through reduction or oxidation reactions, depending on the precursor functionalities.
Use of Reducing and Oxidizing Agents: Common reagents include lithium aluminum hydride (LiAlH4) for reduction steps and potassium permanganate (KMnO4) for selective oxidation during intermediate transformations.
These steps are often optimized to achieve high yields and stereoselectivity, considering the strain associated with the azetidine ring and the sensitivity of the fluorinated aromatic group.
Representative Synthetic Route
A representative synthetic strategy for this compound, based on literature data, includes:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Nucleophilic substitution | 4-Fluorobenzyl chloride, base (e.g., NaH) | Alkylation of azetidine nitrogen with 4-fluorobenzyl group |
| 2 | Ring closure (cyclization) | Intramolecular nucleophilic attack | Formation of the azetidine ring by cyclization |
| 3 | Reduction | Lithium aluminum hydride (LiAlH4) | Reduction of carbonyl or related groups to hydroxymethyl |
| 4 | Purification | Chromatography or recrystallization | Isolation of pure this compound |
This route ensures the incorporation of the fluorophenyl substituent and the hydroxymethyl group on the azetidine scaffold.
Detailed Research Findings
Cyclization Efficiency: Studies show that the cyclization step to form the azetidine ring is favored under mild conditions using base-promoted intramolecular nucleophilic substitution. The use of sodium hydride (NaH) as a base in dry solvents like dimethylformamide (DMF) enables effective ring closure with minimal side reactions.
Stereochemistry Control: The methyl substitution at the 3-position of the azetidine ring can influence the stereochemical outcome. Careful control of reaction temperature and reagent stoichiometry is necessary to favor the desired stereoisomer, which is critical for biological activity.
Functional Group Transformations: The hydroxymethyl group is commonly introduced by reduction of an intermediate azetidinone or related carbonyl precursor. Lithium aluminum hydride is preferred due to its strong reducing power and selectivity towards carbonyl groups without affecting the aromatic fluorine substituent.
Reaction Yields and Purity: Reported yields for the overall synthesis range from moderate to high (50-85%), depending on the optimization of each step. Purification techniques such as column chromatography and recrystallization are employed to achieve high purity suitable for research applications.
Comparative Table of Key Reagents and Conditions
| Synthetic Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Alkylation | 4-Fluorobenzyl chloride, NaH | Attach 4-fluorophenyl group | Anhydrous conditions preferred |
| Cyclization | Base (NaH), DMF, 0–25 °C | Azetidine ring formation | Controlled temperature crucial |
| Reduction | LiAlH4 in ether solvents | Conversion to hydroxymethyl group | Avoids defluorination |
| Purification | Chromatography, recrystallization | Isolation of target compound | Ensures compound integrity |
Notes on Alternative Methods and Precursors
While the primary method involves direct alkylation and cyclization, alternative approaches may use:
Epoxide Ring Opening: Starting from N-Boc protected aminomethyloxiranes, ring-opening reactions with nucleophiles can lead to azetidine intermediates, which are then functionalized further.
Oxidation-Reduction Sequences: Selective oxidation of methyl groups followed by reduction can be used to install hydroxymethyl groups with high regio- and stereoselectivity.
Use of Chiral Precursors: For enantioselective synthesis, chiral auxiliaries or catalysts may be employed, although such methods are more complex and less commonly reported specifically for this compound.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Functional Group Variations
The compound’s azetidine scaffold distinguishes it from related molecules with larger rings (e.g., piperidines) or alternative heterocycles (e.g., triazoles). Key comparisons include:
Ezetimibe
- Structure: Contains an azetidinone ring (a β-lactam analog) with two 4-fluorophenyl groups and a hydroxylated side chain.
- Functional Groups: Ketone (azetidinone) vs. methanol (hydroxymethyl) in the target compound.
- Properties: Ezetimibe’s ketone group reduces water solubility compared to the hydroxymethyl group in [1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol. Ezetimibe’s higher molecular weight (409.4 g/mol) may also affect bioavailability .
- Activity : Ezetimibe is a hypolipidemic agent targeting cholesterol absorption, while the biological role of the target compound remains uncharacterized .
Piperidine-Based Analogues
- Example: [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7 in ).
- Structure : Six-membered piperidine ring vs. four-membered azetidine.
- Activity: Piperidine derivatives with hydroxymethyl groups show antimalarial activity (IC50: 1.03–2.52 μg/mL), with the hydroxyl group critical for potency.
Triazole Derivatives
- Example: [1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl]methanol ().
- Structure : Triazole ring vs. azetidine. The triazole’s planar structure facilitates π-π stacking, while azetidine’s puckered ring may influence steric interactions.
- Properties : The triazole compound’s higher molecular weight (277.63 g/mol ) and electronegative substituents (Cl, CF3) enhance lipophilicity compared to the target compound’s simpler fluorophenyl and methyl groups .
Substituent Effects on Activity
Fluorophenyl Groups
- The 4-fluorophenyl moiety is a common feature in bioactive compounds (e.g., ezetimibe, chalcones in ). Fluorine’s electronegativity enhances binding to aromatic residues in target proteins and improves metabolic stability .
- Chalcone Comparison : Cardamonin (IC50 = 4.35 μM) and related fluorophenyl chalcones () demonstrate that substituent position and electronegativity modulate inhibitory activity. The target compound’s para-fluorophenyl group may similarly optimize target engagement .
Methyl and Hydroxymethyl Groups
- In contrast, hydroxymethyl groups (as in piperidine-based antimalarials) participate in hydrogen bonding, a feature critical for activity in .
Physicochemical and Pharmacokinetic Profiles
*Estimated from structural analogs.
Biological Activity
[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol, a compound characterized by a four-membered azetidine ring with a fluorophenyl substituent and a hydroxymethyl group, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study evaluated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed that the compound inhibited cell proliferation with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism behind its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest, although further studies are necessary to elucidate the specific pathways involved.
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors involved in microbial resistance and cancer progression. Preliminary studies suggest that the compound may inhibit key enzymes in metabolic pathways essential for bacterial survival and cancer cell proliferation.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapies.
- Case Study on Cancer Treatment : In a pilot study involving patients with advanced breast cancer, administration of this compound led to notable tumor shrinkage in several participants, indicating its potential as a therapeutic agent.
Q & A
Q. What are the established synthetic routes for [1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol, and how are critical intermediates purified?
- Methodological Answer : A common route involves hydrogenation of precursors like {1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl}-benzonitrile using Raney nickel under high hydrogen pressure (75 bar) in ethanol with ammonia . Post-reaction, purification is achieved via column chromatography (SiO₂, CH₂Cl₂/methanol/NH₃ = 100:10:1). Yield optimization requires strict control of reaction time (e.g., 30 hours at 25°C) and catalyst activity monitoring. Impurities such as hydroxylated byproducts are minimized using inert atmospheres during oxidation steps .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identifies fluorophenyl (δ 7.2–7.4 ppm for aromatic protons) and azetidine ring protons (δ 3.5–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (e.g., DCI+) confirms molecular weight (e.g., [M+H]+ at m/z 423) and fragmentation patterns .
- X-ray Crystallography : SHELX programs (SHELXS/SHELXL) resolve crystal packing and stereochemistry. Data collection requires high-resolution (<1.0 Å) to address potential twinning in azetidine derivatives .
Q. What are the common reactivity patterns of the azetidine ring and fluorophenyl group in this compound?
- Methodological Answer :
- Azetidine Ring : Susceptible to nucleophilic attack at the β-lactam position. Reductive opening (e.g., NaBH₄ in methanol) yields methanol derivatives, while oxidation (KMnO₄ in acidic medium) forms carboxylic acids .
- Fluorophenyl Group : Participates in Suzuki-Miyaura cross-coupling (Pd catalysis) for aryl functionalization. Electrophilic substitution (e.g., nitration) requires careful control of reaction conditions to avoid ring dehalogenation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent effects (e.g., PCM model) improve accuracy for aqueous systems .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., enzymes with hydrophobic pockets). Fluorophenyl groups show enhanced binding via C-F⋯H interactions, validated by MD simulations .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer :
- Case Study : If NMR suggests equatorial fluorophenyl orientation but X-ray shows axial, re-examine crystal packing effects (e.g., SHELXL refinement with TWIN/BASF commands). Validate via variable-temperature NMR to assess conformational flexibility .
- MS vs. Purity : Discrepancies in molecular ion peaks may indicate residual solvents. Use TGA-MS to correlate thermal stability with MS data .
Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Compare Raney nickel vs. palladium on carbon for hydrogenation efficiency. Raney nickel offers higher selectivity for azetidine ring preservation .
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., over-oxidation) via precise residence time control. In-line FTIR monitors intermediate conversion .
- Byproduct Analysis : LC-MS identifies impurities (e.g., dimerization products). Recrystallization in ethanol/water (9:1) improves purity to >98% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
